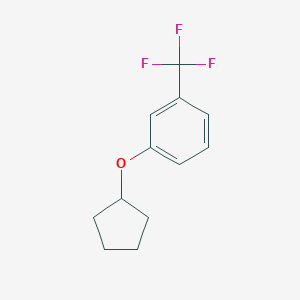

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

説明

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols with high regioselectivity . Another method includes the cobalt-catalyzed synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene, which involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . Additionally, the 1,3-dipolar cycloaddition of aryl or benzyl azides with trifluoromethylketones has been used to synthesize trifluoroacetylated 1H-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . The structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene has been investigated through X-ray structural analysis, showing a propeller-like conformation and suggesting the possibility of cyclotrimerization in the crystal .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted compounds in chemical reactions has been demonstrated in various studies. For instance, the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles followed by cross-coupling reactions have been used to synthesize benzo-fused heterocycles . Additionally, the isomerization of 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes by gaseous hydrogen bromide has been reported, showcasing the transformation of cyclohexane derivatives to benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are influenced by the presence of the trifluoromethyl groups. These groups can affect the bond angles and lengths within the benzene ring, as well as the overall molecular conformation . The electron-releasing character of certain substituents, such as trimethylstannyl groups, has been shown to alter endocyclic bond angles and increase bond lengths compared to benzene .

科学的研究の応用

Also, benzene-based compounds, which your compound is, have been used as fluorophores in various research fields and industries . These fluorophores have ushered in a new era in biology and materials science . They are used in fluorescence-based materials and associated techniques, including analytical, imaging, and sensing techniques .

-

Fluorophores in Biology and Materials Science

- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various research fields and industries .

- These fluorophores have ushered in a new era in biology and materials science .

- They are used in fluorescence-based materials and associated techniques, including analytical, imaging, and sensing techniques .

-

C–F Bond Functionalization

- The C–F bond is the strongest single bond in organic compounds .

- Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- This is a challenging task in organic synthesis, but significant progress has been made in recent years .

-

Pharmaceuticals, Agrochemicals, and Materials

-

Fluorophores in Biology and Materials Science

- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various research fields and industries .

- These fluorophores have ushered in a new era in biology and materials science .

- They are used in fluorescence-based materials and associated techniques, including analytical, imaging, and sensing techniques .

-

C–F Bond Functionalization

- The C–F bond is the strongest single bond in organic compounds .

- Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- This is a challenging task in organic synthesis, but significant progress has been made in recent years .

-

Pharmaceuticals, Agrochemicals, and Materials

Safety And Hazards

将来の方向性

The field of trifluoromethylation is a rapidly advancing area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of trifluoromethyl-containing compounds with improved properties .

特性

IUPAC Name |

1-cyclopentyloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVZOCDZOLUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608779 | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

CAS RN |

1365271-30-2 | |

| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B113482.png)

![Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B113508.png)